![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

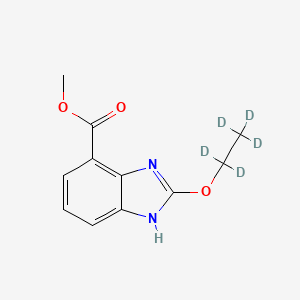

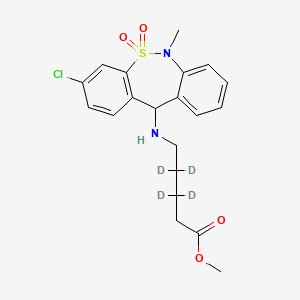

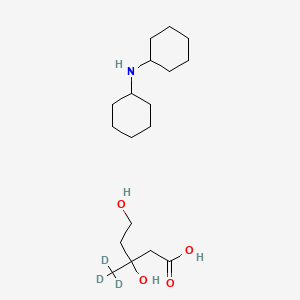

“2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is a chemical compound with the molecular formula C10H9N5 . It is a crystalline solid and is categorized under Food Mutagens Research Chemicals and Analytical Standards, Pharmaceutical Reference Standards, and Carcinogens .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is represented by the formula C10H9N5 . The average mass is 198.224 Da and the monoisotopic mass is 198.090546 Da .Physical And Chemical Properties Analysis

“2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is a crystalline solid . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Applications De Recherche Scientifique

Food Safety and Carcinogenicity Research

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (IQ) is known for its mutagenic properties, particularly in the Ames test, which assesses the mutagenic potential of chemical compounds. Studies have indicated that IQ can be present in broiled fish, fried beef, and commercial beef extracts, raising concerns about food safety and carcinogenicity .

Mutagenesis Studies

IQ induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture. This makes it a valuable compound for studying mutagenesis and understanding the mechanisms behind DNA damage and repair .

Tumor Induction Research

Dietary administration of IQ has been shown to induce tumor formation in various organs in animal models. This includes tumors in the Zymbal gland, oral cavity, colon, skin, and mammary gland in rats. Such studies are crucial for understanding the carcinogenic potential of heterocyclic amines found in cooked foods .

Chemoprevention Research

Research has also been conducted on the chemopreventive properties of certain plants against DNA damage induced by IQ. For example, garden cress (Lepidium sativum) has been found to reduce DNA damage and aberrant crypt foci formation caused by IQ .

Food Processing Studies

IQ is a type of heterocyclic aromatic amine (HAA) formed during the thermal treatment of food processing. It possesses potential carcinogenicity and mutagenicity for humans, making it an important compound for studying the effects of cooking methods on food safety .

Analytical Chemistry

In analytical chemistry, IQ derivatives are used in isotope dilution analysis to quantify heterocyclic aromatic amines. This application is essential for accurately measuring the presence of HAAs in various samples .

Propriétés

IUPAC Name |

3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZZYGFWIFKKIR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.